3-(1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile is a chemical compound with a complex structure that includes a pyrrole ring substituted with isopropyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile typically involves the reaction of 1-isopropyl-2,5-dimethylpyrrole with appropriate reagents to introduce the oxopropanenitrile group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-(1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the oxopropanenitrile group to other functional groups.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
3-(1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various effects, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-thiazol-2-ylamine
- 2-chloro-1-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone
- (1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol
Uniqueness
3-(1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile is unique due to its specific substitution pattern on the pyrrole ring and the presence of the oxopropanenitrile group. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
3-(2,5-dimethyl-1-propan-2-ylpyrrol-3-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C12H16N2O/c1-8(2)14-9(3)7-11(10(14)4)12(15)5-6-13/h7-8H,5H2,1-4H3 |
InChI Key |
OTYKOBNISIRRMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C(C)C)C)C(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.